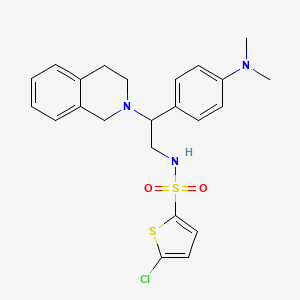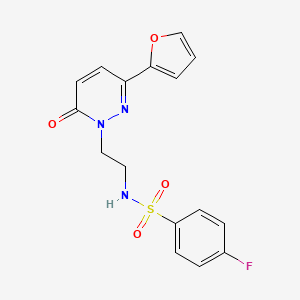![molecular formula C13H18N2O3 B3003204 [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid CAS No. 876603-01-9](/img/structure/B3003204.png)
[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihistamine and Allergic Treatment
[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives, such as Cetirizine, show effectiveness in treating urticaria and allergic rhinitis. Cetirizine, a principal human metabolite of hydroxyzine, belongs to the piperazine class of antihistamines and acts as a selective H1 histamine receptor antagonist (Arlette, 1991).
Tocolytic Activity
Research on derivatives like 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) demonstrated significant inhibition of oxytocin and acetylcholine-induced contractions in non-pregnant rat uterine smooth muscle, suggesting potential tocolytic activity. This implies the compound may act via muscarinic receptors (Lucky & Omonkhelin, 2009).
Anti-Inflammatory and Analgesic Properties
Compounds derived from this compound have been studied for their anti-inflammatory and analgesic properties. In particular, their activity in inhibiting inflammation and pain in animal models, suggesting a dose-dependent effectiveness related to the length of the alkyl chain in the compound structure (Okunrobo & Usifoh, 2006).
Radiotracer Development for PET Imaging
Derivatives like FAUC346 have been synthesized and evaluated as potential radiotracers for D3 receptor imaging in positron emission tomography (PET). These studies involve the labeling of the compound with carbon-11 for in vivo selectivity towards D3 receptors (Kuhnast et al., 2006).
Antimicrobial Activity
Certain derivatives exhibit antimicrobial activity. For instance, compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) have shown selective killing of bacterial persisters, presenting a potential therapeutic pathway for treating antibiotic-resistant bacteria (Kim et al., 2011).
Synthesis and Characterization
Studies also focus on the synthesis and characterization of various derivatives, investigating their chemical structures and potential applications. This includes exploring their roles in different chemical reactions and the resulting properties (Xiao-shan, 2011).
Mécanisme D'action
Target of Action
The primary target of [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is associated with memory and cognition . The compound also shows affinity for alpha1-adrenergic receptors , which are involved in various physiological responses such as contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition . This results in an increase in acetylcholine levels, enhancing cholinergic neurotransmission . It also interacts with alpha1-adrenergic receptors, but the exact nature of this interaction needs further investigation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This can have downstream effects on cognitive function, particularly memory . The interaction with alpha1-adrenergic receptors could potentially affect various physiological responses mediated by these receptors .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .
Result of Action
The inhibition of AChE and the resulting increase in acetylcholine levels can lead to improvements in cognitive function, particularly memory .
Analyse Biochimique
Biochemical Properties
[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid has been shown to interact with alpha1-adrenergic receptors, a class of G-protein-coupled receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound exhibits affinity in the range from 22 nM to 250 nM .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with alpha1-adrenergic receptors . The compound’s effects at the molecular level include potential enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In silico docking and molecular dynamics simulations have been used to study the compound’s interactions with alpha1-adrenergic receptors .
Metabolic Pathways
The compound’s interactions with alpha1-adrenergic receptors suggest it may be involved in pathways related to the contraction of smooth muscles .
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-12-5-3-2-4-11(12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBXBAKQDBTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)
![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)



![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
